molecular formula C14H23NO3 B127909 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol CAS No. 18910-70-8

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol

Cat. No. B127909
CAS RN: 18910-70-8
M. Wt: 253.34 g/mol
InChI Key: AWYDXHUMBDRXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol, hereafter referred to as 4BAHEHMP, is a phenolic compound with a tert-butylamino group and a methoxymethyl group attached to the phenol ring. This compound has been characterized using FT-IR and FT-Raman spectral analysis and has been extensively studied through density functional theory (DFT) calculations .

Synthesis Analysis

The synthesis of phenolic compounds similar to 4BAHEHMP often involves multi-step reactions, including Friedel-Crafts acylation, etherification, and reduction processes . For instance, the synthesis of 4-(2'-methoxyethyl)phenol, a related compound, was achieved in a 37% overall yield from phenol through these steps . Although the exact synthesis route for 4BAHEHMP is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

DFT calculations have been used to predict the geometry and structural parameters of 4BAHEHMP, showing good agreement with experimental data . The compound's molecular structure has been analyzed, revealing significant regions of electronegativity around oxygen atoms and a net positive charge on hydrogen and nitrogen atoms, indicative of potential intermolecular interactions .

Chemical Reactions Analysis

Phenolic compounds like 4BAHEHMP can undergo various chemical reactions. For example, the oxidation of related phenols can lead to the formation of stable phenoxyl radicals and crystalline oxidation products . Additionally, the compound's reactivity has been explored through Fukui function calculations, which indicate possible sites for nucleophilic, electrophilic, and radical attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4BAHEHMP have been studied using DFT methods, which show that the thermodynamic parameters of the compound increase with temperature, suggesting chemical and thermal stability . The vibrational spectra of the molecule have been analyzed, and the reactive regions have been reported using molecular electrostatic potential (MEP) and Fukui function studies .

Scientific Research Applications

Spin Interaction in Zinc Complexes

The Schiff bases related to the compound, including 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol, have been studied for their role in spin interaction in zinc complexes. These bases exhibit anodic reversible waves due to oxidation of phenolates into phenoxyl radicals, with applications in understanding the magnetic properties of such complexes (Orio et al., 2010).

Catalytic Alkylation in Iron(III) Complexes

Studies have shown that similar compounds can be used in the catalytic alkylation of aryl Grignard reagents by iron(III) complexes, demonstrating their potential in chemical synthesis and catalysis (Qian et al., 2011).

Vibrational Studies and Reactivity

The compound was characterized using FT-IR and FT-Raman spectral analysis. Such studies provide insights into the molecular structure, vibrational frequencies, and reactivity sites, contributing to a deeper understanding of its chemical behavior and stability (Gangadharan, 2022).

Copper(II)-Mannich Base Complexes

Research into copper(II)-Mannich base complexes involving similar structures has shown potential in catalyzing various reactions. These findings can be applied in catalysis and potentially in the design of new pharmaceuticals (Dasgupta et al., 2020).

Synthesis of New Antioxidants

Related compounds have been used in the synthesis of antioxidants like KY-1330. Such research is vital for developing new therapeutic agents and understanding the chemistry of antioxidants (Sun Pei-dong, 2010).

properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-18-4/h5-7,13,15-17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYDXHUMBDRXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol

CAS RN

18910-70-8
Record name 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(METHOXYMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQV4L47S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
Reactant of Route 2
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
Reactant of Route 3
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
Reactant of Route 4
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
Reactant of Route 5
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol

Citations

For This Compound
2
Citations
MLC Silva, BC Garrido, RM Borges, MC Padilha… - dshs-koeln.de
Introduction: Salbutamol (Fig. 1) is a β2-agonist commonly used for asthma treatment because of its bronchodilator effect. It is included in the prohibited list of the World Antido** …
Number of citations: 0 www.dshs-koeln.de
BC Garrido, MLC Silva, RM Borges… - Biomedical …, 2013 - Wiley Online Library
Salbutamol is commonly used in asthma treatment, being considered a short‐effect bronchodilator. This drug poses special interest in certain fields of chemical analysis, such as food, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.